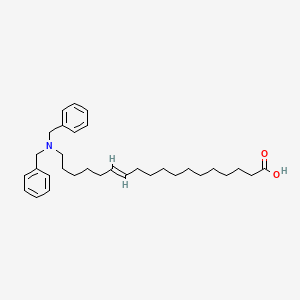![molecular formula C33H37NO14 B12227370 L-Threonine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-](/img/structure/B12227370.png)
L-Threonine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)- is a complex organic compound with the molecular formula C45H53NO22 and a molecular weight of 959.9 . This compound is a derivative of L-Threonine, an essential amino acid, and is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)- involves multiple steps, including the protection of functional groups and the coupling of different molecular fragments The process typically starts with the protection of the hydroxyl groups of L-Threonine using acetyl groupsThe final step involves the coupling of the protected L-Threonine with the tetra-O-acetyl-b-D-galactopyranosyl moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure the efficient production of the compound. The reaction conditions are optimized to achieve high yields and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove protective groups or to modify the functional groups.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to deprotected or modified compounds .
Scientific Research Applications
L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)- is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)- include:
- L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(3,4,6-tri-O-acetyl-2-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranosyl)-
- L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-α-D-galactopyranosyl)-
Uniqueness
The uniqueness of L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)- lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where precise molecular interactions are required .
Properties
Molecular Formula |
C33H37NO14 |
|---|---|
Molecular Weight |
671.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40) |
InChI Key |
PTSXZIRHPAUPGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methoxyethan-1-one](/img/structure/B12227299.png)
![1-Amino-3-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethoxy)-propan-2-OL](/img/structure/B12227313.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12227323.png)
![2-Methyl-6-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B12227339.png)

![2-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12227342.png)

![4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12227348.png)
![3-Methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B12227353.png)
![4-{[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B12227360.png)
![2-(Piperidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine](/img/structure/B12227365.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B12227369.png)
![8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12227374.png)
